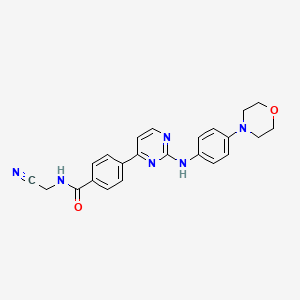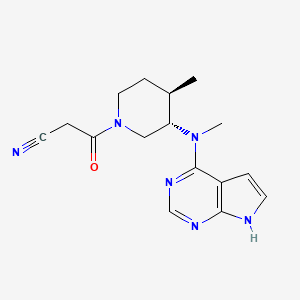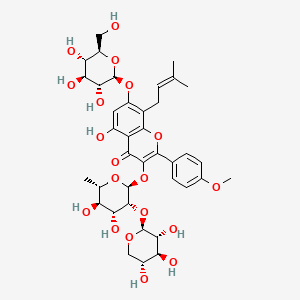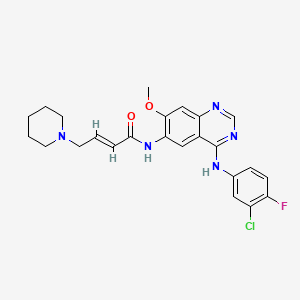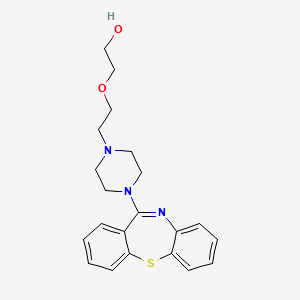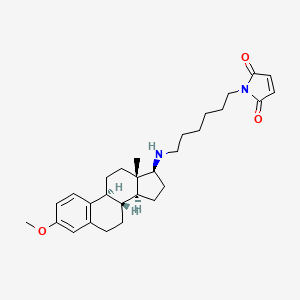![molecular formula C17H25N3O15 B1663639 (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 18660-81-6](/img/structure/B1663639.png)
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Vue d'ensemble
Description
La tétrodotoxine (citrate) est une neurotoxine puissante connue pour sa capacité à bloquer les canaux sodiques dépendants du voltage dans les tissus nerveux et musculaires. Ce composé est dérivé de la tétrodotoxine, que l'on trouve naturellement dans divers organismes marins tels que les poissons-globes, les poulpes à anneaux bleus et certaines espèces de tritons . La tétrodotoxine (citrate) est la forme de sel de citrate soluble dans l'eau de la tétrodotoxine, ce qui la rend plus adaptée à certaines applications expérimentales et thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la tétrodotoxine (citrate) implique plusieurs étapes complexes en raison de sa structure complexe. Le processus commence généralement par la préparation de la structure de base par une réaction de Diels-Alder stéréosélective, suivie d'une série d'interconversions de groupes fonctionnels . Les étapes clés comprennent l'ouverture chimiosélective de l'anhydride cyclique, l'hydroxylation décarboxylative et une fragmentation innovante par SmI2 . Les étapes finales impliquent la formation de l'hémiaminal et de l'orthoester en conditions acides pour assembler la tétrodotoxine et son sel de citrate .
Méthodes de production industrielle: La production industrielle de la tétrodotoxine (citrate) est limitée en raison de sa forte toxicité et de sa synthèse complexe. Les progrès de la biotechnologie ont permis la production de tétrodotoxine par la culture de bactéries productrices de tétrodotoxine . Ces bactéries peuvent être cultivées en conditions contrôlées pour produire de la tétrodotoxine, qui est ensuite convertie en sa forme de sel de citrate pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions: La tétrodotoxine (citrate) subit principalement des réactions de substitution en raison de sa structure hautement fonctionnalisée. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants:
Réactions de substitution: La tétrodotoxine (citrate) peut réagir avec les nucléophiles dans des conditions douces pour former divers dérivés.
Réactions d'oxydation: Des agents oxydants tels que le permanganate de potassium peuvent être utilisés pour oxyder la tétrodotoxine (citrate) pour former différents produits oxydés.
Réactions de réduction: Des agents réducteurs comme le borohydrure de sodium peuvent réduire certains groupes fonctionnels au sein de la molécule de tétrodotoxine (citrate).
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tétrodotoxine avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des applications thérapeutiques plus poussées .
4. Applications de recherche scientifique
La tétrodotoxine (citrate) a une large gamme d'applications de recherche scientifique:
Chimie: Elle est utilisée comme outil moléculaire pour étudier les canaux ioniques et leurs fonctions.
5. Mécanisme d'action
La tétrodotoxine (citrate) exerce ses effets en se liant au site 1 des canaux sodiques dépendants du voltage rapides situés à l'ouverture du pore extracellulaire . Cette liaison désactive temporairement la fonction du canal ionique, empêchant le passage des ions sodium dans le neurone . En conséquence, l'initiation et la propagation des potentiels d'action sont bloquées, entraînant une paralysie des tissus affectés .
Composés similaires:
Saxitoxine: Une autre neurotoxine puissante qui bloque les canaux sodiques mais a une structure et une source différentes.
Conotoxines: Un groupe de peptides neurotoxiques provenant de cônes qui ciblent également les canaux sodiques.
Unicité de la tétrodotoxine (citrate): La tétrodotoxine (citrate) est unique en raison de sa haute spécificité et de son affinité pour les canaux sodiques dépendants du voltage, ce qui en fait un outil précieux dans la recherche neurobiologique et les applications thérapeutiques potentielles . Sa forme de citrate soluble dans l'eau améliore son utilisation dans diverses configurations expérimentales .
Applications De Recherche Scientifique
Tetrodotoxin (citrate) has a wide range of scientific research applications:
Mécanisme D'action
Tetrodotoxin (citrate) exerts its effects by binding to site 1 of the fast voltage-gated sodium channels located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing the passage of sodium ions into the neuron . As a result, the initiation and propagation of action potentials are blocked, leading to paralysis of the affected tissues .
Comparaison Avec Des Composés Similaires
Saxitoxin: Another potent neurotoxin that blocks sodium channels but has a different structure and source.
Conotoxins: A group of neurotoxic peptides from cone snails that also target sodium channels.
Uniqueness of Tetrodotoxin (citrate): Tetrodotoxin (citrate) is unique due to its high specificity and affinity for voltage-gated sodium channels, making it an invaluable tool in neurobiological research and potential therapeutic applications . Its water-soluble citrate form enhances its usability in various experimental setups .
Propriétés
Numéro CAS |
18660-81-6 |
|---|---|
Formule moléculaire |
C17H25N3O15 |
Poids moléculaire |
511.4 g/mol |
Nom IUPAC |
(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |
Clé InChI |
YUJWMDOXROTQCW-XCZXUWTISA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
SMILES isomérique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Apparence |
Assay:≥98%A white to off-white solid |
Color/Form |
Crystals |
melting_point |
225 °C (decomposes) |
| 4368-28-9 | |
Description physique |
Colorless crystalline solid that darkens when heated above 428°F (220°C). |
Pictogrammes |
Acute Toxic |
Durée de conservation |
Stable to boiling except in an alkaline solution. |
Solubilité |
In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |
Synonymes |
Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?
A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.
Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?
A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.
Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?
A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.
Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?
A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.
Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?
A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


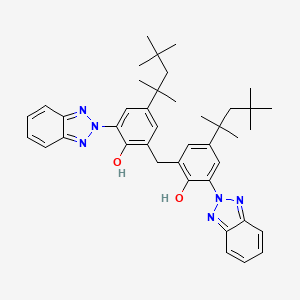
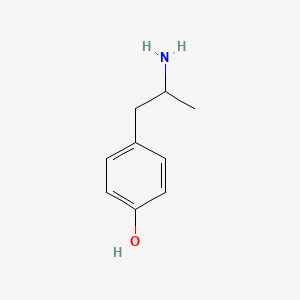

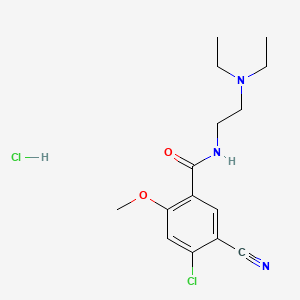
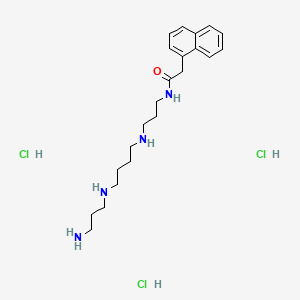
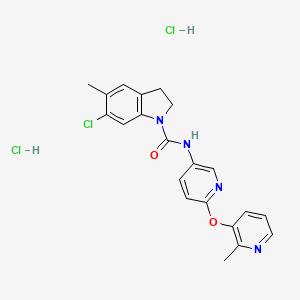

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
